N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Description
Properties
Molecular Formula |
C21H25N3O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C21H25N3O2S/c1-23-11-13-24(14-12-23)21(26)18-16-9-5-6-10-17(16)27-20(18)22-19(25)15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-14H2,1H3,(H,22,25) |
InChI Key |
UOLVWYNTXOKMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
HATU/DIPEA-Mediated Coupling
Hexafluorophosphate-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide) activate carboxylic acids for nucleophilic attack by amines. In a representative procedure, 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is reacted with 4-methylpiperazine in the presence of HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 0°C to room temperature. This method achieves yields exceeding 60% for analogous tetrahydrobenzothiophene-piperazine amides.
Advantages : Rapid activation, high efficiency.
Limitations : HATU’s cost and sensitivity to moisture.
EDCI/HOBt-Mediated Coupling
Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) forms active esters for amidation. For example, benzhydrylpiperazine derivatives were synthesized by coupling benzoic acids with amines in acetonitrile (ACN) at room temperature. Applied to the target compound, 4-methylpiperazine could react with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid using EDCI/HOBt, followed by benzamide formation at position 2.
Advantages : Cost-effective, mild conditions.
Limitations : Longer reaction times compared to HATU.
Triazine-Based Activation
2-Chloro-4,6-dimethoxy-1,3,5-triazine, in combination with tertiary amines like N-methylmorpholine, activates carboxylic acids for coupling. A patent demonstrated this method for synthesizing benzimidazole derivatives, achieving 34% yield after crystallization. For the target compound, this approach could avoid phosphorus-based reagents and high temperatures.
Advantages : Avoids corrosive reagents, moderate temperatures.
Limitations : Lower yields in some cases.
Stepwise Synthesis Approaches
Piperazine Amide Formation Followed by Benzamide Coupling
-
Step 1 : React 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 4-methylpiperazine using HATU/DIPEA in DMF.
-
Step 2 : Couple the resulting 3-(4-methylpiperazine-1-carbonyl) intermediate with benzoyl chloride at position 2 using EDCI/HOBt in ACN.
Yield Estimate : 50–65% overall, based on analogous reactions.
Benzamide Formation Followed by Piperazine Coupling
-
Step 1 : Protect the 3-carboxylic acid as a methyl ester.
-
Step 2 : Introduce the benzamide at position 2 via EDCI/HOBt-mediated coupling.
-
Step 3 : Deprotect the ester and couple with 4-methylpiperazine using triazine activation.
Yield Estimate : 40–55%, due to additional protection/deprotection steps.
Optimization of Reaction Conditions
| Parameter | HATU/DIPEA | EDCI/HOBt | Triazine |
|---|---|---|---|
| Temperature | 0°C → RT | RT | 0°C → Reflux |
| Solvent | DMF | ACN | MeOH/DMF |
| Reaction Time | 2–4 h | 4–6 h | 6–12 h |
| Yield | 60–70% | 65–75% | 30–40% |
Key Observations :
-
HATU achieves higher yields but requires anhydrous conditions.
-
Triazine methods, while lower-yielding, enable phosphorus-free synthesis.
Purification and Characterization
Purification Techniques
Characterization Data
-
1H NMR :
-
13C NMR :
Comparative Analysis of Synthetic Routes
| Criterion | HATU Route | EDCI Route | Triazine Route |
|---|---|---|---|
| Cost | High | Moderate | Low |
| Yield | High | High | Moderate |
| Scalability | Limited | Feasible | Feasible |
| By-Products | Minimal | Moderate | Significant |
Recommendation : The HATU/DIPEA-mediated route offers the best balance of yield and purity for research-scale synthesis, while the triazine method is preferable for industrial applications prioritizing cost over yield .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzothiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic contexts.
Biological Activity
N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine moiety : Enhances binding to biological targets.
- Benzothiophene core : Contributes to the compound's pharmacological properties.
- Carbonyl and amide functionalities : Important for biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 351.5 g/mol |
| Molecular Formula | C20H26N2O2S |
| LogP | 5.1609 |
| Polar Surface Area | 43.169 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety is believed to facilitate binding to these targets, while the benzothiophene and carbonyl groups modulate the overall activity and selectivity of the compound.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzamide derivatives demonstrate potent activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Case Studies
A notable study synthesized various substituted benzamides and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited promising activity with low cytotoxicity towards human embryonic kidney cells (HEK-293), indicating a favorable therapeutic profile .
In Vitro Studies
In vitro enzyme assays have shown that compounds containing similar structural motifs can inhibit key enzymes involved in various biological pathways:
- Acetylcholinesterase (AChE) : Compounds demonstrated inhibitory potential at nanomolar levels.
- Carbonic Anhydrases (hCA I and hCA II) : Inhibition was observed with Ki values ranging from 4.07 nM to 29.70 nM .
These findings suggest that this compound may also exhibit similar enzyme inhibitory activities.
Q & A
Q. Key optimization strategies :
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., reductions with LiAlH) to avoid side reactions .
- Purification : Use silica gel chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity intermediates .
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Solvents | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Lawesson’s reagent, THF | 65–75 | |
| Amide coupling | HBTU, DMF, EtN | 80–85 | |
| Benzamide functionalization | Benzoyl chloride, CHCl | 70–78 |
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Answer:
Q. Table 2: Analytical Parameters
| Technique | Key Parameters | Reference |
|---|---|---|
| X-ray diffraction | Mo-Kα radiation, 100 K | |
| H NMR | 500 MHz, CDCl | |
| HRMS | ESI+, resolution 30,000 |
Advanced: How are structure-activity relationships (SAR) established for this compound?
Answer:
SAR studies focus on:
Piperazine modifications : Replace 4-methylpiperazine with bulkier groups (e.g., 2-hydroxyethyl) to assess steric effects on target binding .
Benzothiophene substitutions : Introduce electron-withdrawing groups (e.g., -CN) to modulate electronic properties and solubility .
Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (IC determination) to correlate structural changes with activity .
Methodological note : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like dopamine receptors, followed by MD simulations (>100 ns) to validate stability .
Advanced: How can contradictions in biological activity data be resolved?
Answer: Contradictions may arise from:
- Purity issues : Re-purify compounds via HPLC (C18 column, MeCN/HO gradient) and verify with LC-MS .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
- Solubility effects : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
Advanced: What computational approaches are used to model its conformational dynamics?
Answer:
- Cremer-Pople parameters : Quantify ring puckering in the tetrahydrobenzothiophene core using crystallographic data .
- Torsional analysis : Identify low-energy conformers of the piperazine-carboxamide moiety via DFT (B3LYP/6-31G*) .
Advanced: How is crystallographic data analyzed to resolve conformational ambiguities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
